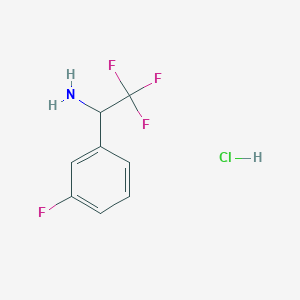

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPGRAQALZJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the , a valuable building block in medicinal chemistry and drug development. The presence of both trifluoromethyl and fluoro-phenyl moieties imparts unique physicochemical properties, such as enhanced metabolic stability and membrane permeability, to parent molecules.[1] This document details a robust and scalable two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, followed by its conversion to the target amine via reductive amination and subsequent salt formation. The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and self-validating system design to ensure reproducibility and safety.

Strategic Overview of the Synthetic Pathway

The synthesis is logically structured in three primary stages, beginning with the formation of a trifluoromethyl ketone precursor, followed by a classical reductive amination, and concluding with the isolation of the target compound as a stable hydrochloride salt. This approach is selected for its reliability, use of readily available starting materials, and straightforward execution.

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

Part I: Synthesis of Key Intermediate: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone

Principle and Rationale

The synthesis of aryl trifluoromethyl ketones is efficiently achieved through the nucleophilic addition of an organometallic reagent to a trifluoroacetylating agent.[2] The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds. In this step, 3-fluorophenylmagnesium bromide is prepared in situ from 3-fluorobromobenzene and magnesium turnings. This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group makes the ketone product less susceptible to a second addition by the Grignard reagent compared to non-fluorinated analogues, which helps to prevent the formation of tertiary alcohol byproducts. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

3-Fluorobromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Aqueous Hydrochloric Acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether.

-

Add a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a few drops to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.

-

Once initiated, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing 1 M HCl.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone as a clear liquid.

Part II: Reductive Amination to the Free Amine

Principle and Rationale

The Leuckart-Wallach reaction is a robust, one-pot method for the reductive amination of ketones.[3][4] It utilizes ammonium formate, which serves as both the nitrogen source (via ammonia) and the reducing agent (via formic acid/formate).[4][5] The mechanism proceeds through the initial formation of an imine intermediate from the ketone and ammonia. This iminium ion is then reduced by a hydride transfer from formic acid (or formate), which decomposes to carbon dioxide.[6] While other methods, such as catalytic hydrogenation, can be used, the Leuckart reaction is advantageous for its operational simplicity and avoidance of specialized high-pressure equipment or expensive metal catalysts. For similar aryl trifluoromethyl ketones, this method has been shown to produce the corresponding amines in good yields.[7][8]

Detailed Experimental Protocol

Materials:

-

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone

-

Ammonium formate

-

Formic acid (optional, can improve yields)

-

Aqueous Sodium Hydroxide (10 M)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.0 eq) and ammonium formate (3-5 eq).

-

Heating: Heat the mixture in an oil bath to 160-180 °C. The reaction is typically monitored by TLC or GC-MS until the starting ketone is consumed (usually 4-8 hours).

-

Hydrolysis of Formamide Intermediate: Cool the reaction mixture to room temperature. Slowly add 10 M NaOH solution to hydrolyze the intermediate N-formyl amine and neutralize the excess formic acid. This step is exothermic and should be performed with cooling.

-

Extraction: Extract the resulting basic aqueous mixture with diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

-

Purification: The crude 2,2,2-trifluoro-1-(3-fluorophenyl)ethylamine can be purified by vacuum distillation to yield the product as an oil.

Part III: Formation of the Hydrochloride Salt

Principle and Rationale

Amines are basic and readily react with acids to form stable, crystalline, and less volatile salts. This is the standard method for improving the handling and stability of amine products. The free amine is dissolved in a non-polar solvent, and a solution of hydrogen chloride is added, causing the hydrochloride salt to precipitate.[9][10]

Detailed Experimental Protocol

Materials:

-

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrogen chloride solution (e.g., 2 M in diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified amine (1.0 eq) in anhydrous diethyl ether.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate will form immediately.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for this synthetic sequence.

| Step | Reaction Type | Key Reagents | Typical Yield | Purity Target |

| I | Grignard Reaction | 3-Fluorobromobenzene, Mg, Ethyl trifluoroacetate | 70-85% | >97% (GC) |

| II | Leuckart-Wallach | Aryl trifluoromethyl ketone, NH₄HCO₂ | 55-75% | >95% (GC) |

| III | Salt Formation | Free amine, HCl | >95% | >99% (HPLC) |

Conclusion

This guide outlines a reliable and scalable three-stage synthesis for this compound. By leveraging a classical Grignard reaction followed by a robust Leuckart-Wallach reductive amination, this protocol provides a clear and efficient pathway to a key fluorinated building block. The detailed explanations and step-by-step instructions are designed to provide researchers with the necessary foundation to confidently execute this synthesis in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

An In-depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.

This compound emerges as a significant building block within this context. It combines two key fluorinated motifs: a trifluoromethyl (-CF₃) group and a fluorophenyl ring. The -CF₃ group is a well-established bioisostere for other chemical groups and is known to block metabolic oxidation at its point of attachment, thereby enhancing pharmacokinetic profiles. The fluorine atom on the phenyl ring serves to modulate the electronic environment of the aromatic system, which can fine-tune the molecule's interaction with biological targets and adjust the basicity of the proximal ethylamine.

This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physicochemical properties of this compound, standardized analytical protocols for its characterization, and insights into its application as a critical intermediate in synthetic chemistry.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. This section details the identity and key physicochemical characteristics of the title compound.

Chemical Identity and Structure

-

IUPAC Name: 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-amine;hydrochloride[4]

-

SMILES: C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl[1]

Summary of Physicochemical Data

The following table summarizes the essential physicochemical and computed data for easy reference.

| Property | Value | Source / Comment |

| Appearance | White to off-white solid/powder | [3] |

| Molecular Formula | C₈H₈ClF₄N | [1][2] |

| Molecular Weight | 229.60 g/mol | [1][3][4][5][8] |

| CAS Number | 1185302-13-9 | [1][3][4][5][6][7] |

| Purity | Typically ≥96% | Commercial Specification[1][4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computed[1] |

| LogP (Octanol-Water Partition Coeff.) | 2.8096 | Computed[1] |

| Hydrogen Bond Acceptors | 1 | Computed[1] |

| Hydrogen Bond Donors | 1 | Computed[1] |

| Rotatable Bonds | 1 | Computed[1] |

| Storage Conditions | Room temperature, dry, inert atmosphere | [1][3] |

Detailed Physicochemical Properties

Solubility Profile As a hydrochloride salt of a primary amine, the compound is expected to exhibit high solubility in polar protic solvents.[9] The ionization of the amine to its ammonium chloride form significantly enhances its affinity for water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[9] This property is crucial for its use in aqueous reaction media and for the preparation of stock solutions for biological screening. Conversely, solubility is expected to be low in nonpolar organic solvents such as hexanes and diethyl ether.

Lipophilicity and Permeability The computed LogP value of approximately 2.81 suggests a moderate degree of lipophilicity.[1] This is a carefully balanced characteristic; the fluorination increases lipophilicity, which can be beneficial for cell membrane permeability, while the amine hydrochloride salt form ensures sufficient aqueous solubility for handling and formulation. This balance is a key attribute for intermediates intended for the synthesis of orally bioavailable drugs.

Stability and Storage The compound is supplied as a stable solid. For long-term integrity, it should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Like many amine hydrochlorides, the material may be hygroscopic and should be protected from moisture to prevent clumping and potential degradation.

Analytical Characterization: Methodologies and Protocols

Robust and validated analytical methods are essential for confirming the identity, purity, and quality of any research chemical. The following sections provide standardized, field-proven protocols for the characterization of this compound.

Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique to confirm the presence of key functional groups, providing a molecular fingerprint. For this compound, we expect to see characteristic stretches for the N-H bonds of the primary amine salt, C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring.

Protocol: FTIR Analysis (KBr Pellet)

-

Preparation: Gently grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Scan: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups.

Purity and Assay by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the main component from any impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a C18 column is ideal for retaining the moderately lipophilic molecule, while an acidic mobile phase modifier (e.g., trifluoroacetic acid) ensures the amine remains protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the presence of the phenyl chromophore.

Protocol: RP-HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 0.5 mg/mL stock solution.

Workflow Diagram: HPLC Purity Assessment

Caption: Standard workflow for determining compound purity via RP-HPLC.

Role in Synthetic Chemistry and Drug Development

This compound is primarily utilized as a versatile intermediate in multi-step organic syntheses. The primary amine functional group serves as a reactive handle for a wide array of chemical transformations, most commonly:

-

Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

-

N-Arylation/N-Alkylation: Forming C-N bonds to build more complex molecular architectures.

The presence of a chiral center at the carbon bearing the amine group also makes it a valuable precursor for the synthesis of enantiomerically pure target molecules, which is often a regulatory requirement for chiral drugs.

Diagram: Role as a Synthetic Building Block

Caption: The compound's central role as an intermediate in chemical synthesis.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique combination of fluorinated motifs. Its physicochemical profile—characterized by moderate lipophilicity, good aqueous solubility as a salt, and a reactive primary amine—makes it an ideal building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The standardized analytical protocols provided in this guide offer a robust framework for ensuring its quality and consistency in demanding research and development applications.

References

- 1. chemscene.com [chemscene.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylaminehydrochloride CAS#: 1185302-13-9 [chemicalbook.com]

- 4. labshake.com [labshake.com]

- 5. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 6. eMolecules 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, HCl | 1185302-13-9 | Fisher Scientific [fishersci.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenethylamines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Within this landscape, the substituted phenethylamine scaffold remains a privileged structure, forming the basis of numerous psychoactive drugs and central nervous system (CNS) agents.[2] The convergence of these two powerful motifs gives rise to fluorinated phenethylamines, a class of compounds with significant potential in drug discovery. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. This molecule serves as a critical chiral building block and intermediate for the synthesis of complex bioactive molecules, particularly those targeting neurological pathways.[3][4]

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in a research and development setting.

Nomenclature and CAS Number Identification

This compound is a chiral compound, and its stereochemistry is a critical determinant of its biological activity. It is essential to distinguish between the racemic mixture and its individual enantiomers, each identified by a unique CAS (Chemical Abstracts Service) number.

| Form | Chemical Name | CAS Number |

| Racemate | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride | 1185302-13-9[5][6], 886368-11-2[7][8] |

| (R)-enantiomer | (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride | 1391527-41-5 |

| (S)-enantiomer | (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride | 1391436-37-5 |

Note: The existence of multiple CAS numbers for the racemate is common, often due to different suppliers registering the compound independently.

Core Chemical Structure and Properties

The molecule's structure features a phenyl ring substituted with a fluorine atom at the meta-position, and an ethylamine side chain with a trifluoromethyl group at the alpha-carbon. This specific arrangement of fluorine atoms imparts unique electronic and steric properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF₄N | [5] |

| Molecular Weight | 229.60 g/mol | [5][9] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at room temperature, keep dry and cool | [5] |

Computed Physicochemical Data:

| Parameter | Value | Significance in Drug Discovery |

| LogP | 2.8096 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability.[5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests a high probability of penetrating the blood-brain barrier (BBB), a critical factor for CNS-targeting drugs.[5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Part 2: Synthesis and Characterization

The synthesis of highly fluorinated chiral amines is a non-trivial process that requires specialized reagents and reaction conditions. Understanding the synthetic route is crucial for process optimization, impurity profiling, and scale-up.

Retrosynthetic Analysis and Key Precursors

A logical synthetic approach to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine originates from readily available starting materials. The key transformations involve the formation of the carbon-nitrogen bond and the introduction of the trifluoromethyl group.

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthesis Protocol

While proprietary industrial methods may vary, a common academic and research-scale approach involves the nucleophilic trifluoromethylation of an imine precursor.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-fluorobenzaldehyde in a suitable solvent such as toluene.

-

Add an equimolar amount of an ammonia source, like ammonium hydroxide, and a catalytic amount of a mild acid.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the N-benzylidene-3-fluoroaniline intermediate. The reaction progress can be monitored by TLC or GC-MS.

Step 2: Nucleophilic Trifluoromethylation

-

Cool the reaction mixture containing the crude imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a trifluoromethylating agent, such as (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as Ruppert's reagent, along with a fluoride initiator (e.g., tetrabutylammonium fluoride - TBAF).

-

Allow the reaction to stir at low temperature and then warm to room temperature slowly over several hours. This step is critical as the addition of the CF₃ group creates the chiral center. For enantioselective synthesis, a chiral catalyst would be employed at this stage.

Step 3: Hydrolysis and Work-up

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methine proton (CH-NH₂), and the amine protons. The coupling between the methine proton and the adjacent trifluoromethyl group is a key diagnostic feature.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the phenyl ring and another for the trifluoromethyl (CF₃) group.[10][11] The chemical shifts and coupling constants provide unambiguous structural confirmation.[10][11]

-

¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the molecular ion peak for the free amine [M+H]⁺ at approximately 194.06 m/z.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine group, C-F stretches for the fluoro substituents, and aromatic C-H and C=C bands.

Part 3: Role in Drug Development and Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is designed to be incorporated into larger molecules to impart desirable pharmacological properties.

The "Fluorine Advantage" in Neuropharmacology

The introduction of fluorine, particularly the trifluoromethyl group, can have profound effects on a drug molecule's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1]

-

Receptor Binding: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger or more selective interactions with target receptors through dipole-dipole or hydrogen bonding interactions.

Potential Therapeutic Applications and Signaling Pathways

Substituted phenethylamines are well-known to interact with monoamine neurotransmitter systems.[2] Compounds derived from this scaffold could potentially modulate:

-

Serotonin (5-HT) Receptors: As selective serotonin reuptake inhibitors (SSRIs) or direct receptor agonists/antagonists.[4]

-

Dopamine (DA) Receptors: As agents for treating conditions like Parkinson's disease or ADHD.[9]

-

Norepinephrine (NE) Receptors: For applications in treating depression or ADHD.

The specific substitution pattern of this compound makes it a valuable building block for creating libraries of compounds to screen against these and other CNS targets. A patent for the drug Fenfluramine, which also contains a 3-(trifluoromethyl)phenyl group, details a synthetic route involving the reductive amination of a corresponding ketone, highlighting the industrial relevance of this structural motif.[12][13]

Caption: Potential mechanisms of action for drugs derived from the scaffold.

Part 4: Safety, Handling, and Storage

As a research chemical, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related trifluoromethylated anilines and amines are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

GHS Pictograms: GHS07 (Exclamation Mark) for irritation is commonly associated with similar compounds.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is generally less volatile and easier to handle than the corresponding free amine.

References

- 1. mdpi.com [mdpi.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 7. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 8. [ 886368-11-2] 2,2,2-TRIFLUORO-1-(3-FLUOROPHENYL)ETHANAMINE_高纯度试剂_分析试剂、标准品_科研试剂_供应_新生物 [cnbio.net]

- 9. scbt.com [scbt.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 13. EP3393655B1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS No. 1185302-13-9), a compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific salt, this guide integrates foundational chemical principles, data from closely related analogs, and computational modeling to present a robust and scientifically grounded exploration of its structural and electronic properties. The document covers its core chemical identity, a proposed synthetic pathway, predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; IR; Mass Spectrometry), a detailed structural elucidation including conformational analysis, and an expert discussion on the influence of its fluoro and trifluoromethyl substituents on reactivity and potential biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated pharmaceutical intermediates.

Introduction: The Significance of Fluorination in Modern Drug Design

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties and steric demands of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] The subject of this guide, this compound, embodies this principle, featuring both an aromatic fluorine substituent and an aliphatic trifluoromethyl group. Understanding the intricate details of its molecular structure is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Core Molecular Identity

This compound is a hydrochloride salt of a fluorinated phenethylamine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride | [1][4] |

| CAS Number | 1185302-13-9 | [1] |

| Molecular Formula | C₈H₈ClF₄N | [1][4] |

| Molecular Weight | 229.60 g/mol | [1][4] |

| Physical Form | Solid/Powder | [5] |

| Storage | Room temperature, dry and cool conditions | [1] |

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Imine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), benzylamine (1.0 eq), and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-(3-fluorobenzylidene)-1-phenylmethanamine. This intermediate is often used in the next step without further purification.

Causality: The formation of the imine is a reversible condensation reaction. The removal of water via a Dean-Stark trap drives the equilibrium towards the product, ensuring a high yield of the imine intermediate.

Step 2: Nucleophilic Trifluoromethylation

-

Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.2 eq).

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: The Ruppert-Prakash reagent serves as a nucleophilic trifluoromethyl anion equivalent. The fluoride catalyst activates the silicon-carbon bond, facilitating the addition of the CF₃ group to the electrophilic carbon of the imine.

Step 3: Deprotection via Hydrogenolysis

-

Dissolve the product from Step 2 in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the free amine.

Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of a benzyl group from a nitrogen atom. The palladium catalyst facilitates the addition of hydrogen across the C-N bond, releasing toluene as a byproduct.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free amine from Step 3 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality: The basic amine readily reacts with the strong acid (HCl) to form the stable and often crystalline hydrochloride salt, which is typically easier to handle and purify than the free base.

Spectroscopic Characterization (Predicted)

Given the absence of published experimental spectra for this compound, the following data is predicted based on computational modeling (using DFT methods such as B3LYP with a suitable basis set like 6-31+G(d,p)) and analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH₃⁺ | 8.5 - 9.5 | Broad singlet | - |

| Aromatic CH | 7.2 - 7.6 | Multiplet | |

| Benzylic CH | ~4.5 | Quartet | ³J(H,F) ≈ 7-8 Hz |

| CH₃ (if present) | - | - | - |

Rationale:

-

The NH₃⁺ protons are expected to be deshielded due to the positive charge and will likely appear as a broad singlet due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.

-

The aromatic protons will appear as a complex multiplet due to splitting by each other and by the aromatic fluorine atom.

-

The benzylic proton is significantly deshielded by the adjacent nitrogen and trifluoromethyl group. It is expected to be a quartet due to coupling with the three fluorine atoms of the CF₃ group.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic C-F | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-250 Hz |

| Aromatic CH | 115 - 135 | Singlets and Doublets | ²J(C,F), ³J(C,F) ≈ 5-25 Hz |

| Aromatic C-C | 135 - 140 | Doublet | ²J(C,F) ≈ 20-30 Hz |

| Benzylic CH | 60 - 65 | Quartet | ²J(C,F) ≈ 30-35 Hz |

| CF₃ | 120 - 125 | Quartet | ¹J(C,F) ≈ 280-290 Hz |

Rationale:

-

The carbon atoms are influenced by the electronegativity of the fluorine substituents, leading to characteristic chemical shifts and C-F coupling.

-

The aromatic C-F carbon will show a large one-bond coupling constant.

-

The other aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine.

-

The benzylic carbon will be split into a quartet by the three fluorine atoms of the CF₃ group.

-

The CF₃ carbon will also be a quartet with a very large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic F | -110 to -115 | Multiplet |

| CF₃ | -70 to -75 | Doublet |

Rationale:

-

¹⁹F NMR is highly sensitive to the electronic environment.

-

The aromatic fluorine chemical shift is typical for a fluorine atom on a benzene ring.

-

The trifluoromethyl group will appear at a characteristic upfield position and will be split into a doublet by the adjacent benzylic proton.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch (Aromatic) | 1100 - 1250 |

| C-F Stretch (CF₃) | 1100 - 1350 (strong, multiple bands) |

Rationale: The IR spectrum is expected to be dominated by the broad N-H stretching of the ammonium salt and the very strong C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

| Ion | Predicted m/z |

| [M+H]⁺ (Free Base) | 194.0587 |

| [M-H]⁻ (Free Base) | 192.0442 |

Rationale: In a typical electrospray ionization (ESI) mass spectrum, the hydrochloride salt will dissociate, and the free amine will be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The predicted fragmentation pattern would likely involve the loss of the CF₃ group.

Molecular Structure Elucidation

Connectivity and Core Geometry

The fundamental structure consists of a 3-fluorophenyl ring attached to an ethylamine backbone. The ethylamine is substituted at the benzylic position (C1) with a trifluoromethyl group. In the hydrochloride salt, the amine nitrogen is protonated to form an ammonium cation, with a chloride anion providing the counterion.

Conformational Analysis and Stereoelectronics

The presence of the bulky and electron-withdrawing trifluoromethyl group significantly influences the conformational preferences around the C1-C2 bond. Rotation around this bond is expected to be sterically hindered.

References

- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 5. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride: A Key Intermediate in Pharmaceutical Development

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS No: 886368-11-2/1185302-13-9), a fluorinated building block of significant interest in medicinal chemistry and drug development.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the structural and electronic characteristics of this compound, as elucidated by spectroscopic techniques, is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.

The Structural Rationale: Why Spectroscopic Characterization is Crucial

The molecule, with a molecular formula of C8H8ClF4N and a molecular weight of approximately 229.60 g/mol , possesses several key structural features that are amenable to spectroscopic investigation.[1][2][3][4] The presence of two distinct fluorine environments (a trifluoromethyl group and a fluorine atom on the phenyl ring), a chiral center at the benzylic position, and an amine hydrochloride salt functionality all contribute to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is essential for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine atoms in this molecule.

The proton NMR spectrum is expected to provide key information about the number and connectivity of non-equivalent protons. The predicted chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - | The acidic protons of the ammonium salt are typically broad and exchangeable. |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. | |

| Benzylic Proton (-CH) | 4.8 - 5.2 | Quartet | J(H,F) ≈ 7-8 Hz | The benzylic proton is coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet. |

Note: The exact chemical shifts can be influenced by solvent and concentration.

The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the fluorine substituents, significant C-F coupling will be observed.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic Carbons | 110 - 165 | Multiplets | The six aromatic carbons will show complex splitting due to one- and multi-bond couplings to the fluorine atom on the ring. The carbon directly attached to the fluorine will exhibit a large ¹J(C,F) coupling. | |

| -CF₃ | 120 - 125 | Quartet | ¹J(C,F) ≈ 280-290 Hz | The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling to the three fluorine atoms. |

| Benzylic Carbon (-CH) | 55 - 60 | Quartet | ²J(C,F) ≈ 30-35 Hz | The benzylic carbon will be split into a quartet by the three fluorine atoms of the adjacent trifluoromethyl group. |

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| -CF₃ | -70 to -75 | Doublet | J(F,H) ≈ 7-8 Hz | The three equivalent fluorine atoms of the trifluoromethyl group will be split into a doublet by the adjacent benzylic proton. |

| Ar-F | -110 to -115 | Multiplet | The single fluorine atom on the aromatic ring will show complex coupling to the aromatic protons. |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis will be based on characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | 3000 - 3300 (broad) | Strong | Stretching vibration of the ammonium (-NH₃⁺) group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak | Stretching vibration of the benzylic C-H bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-F Stretch | 1100 - 1350 | Strong | Stretching vibrations of the C-F bonds in the trifluoromethyl group and on the aromatic ring. These are often strong and characteristic absorptions. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected Molecular Ion: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule (the free amine), [M+H]⁺, at an m/z corresponding to the molecular weight of the free base (C₈H₇F₄N), which is approximately 194.06.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion is expected to involve the loss of the trifluoromethyl group (-CF₃) and cleavage of the benzylic C-C bond, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound.

NMR Spectroscopy Workflow

Caption: Generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy (FTIR-ATR) Protocol

Caption: Standard procedure for FTIR-ATR data collection.

Mass Spectrometry (ESI-MS) Protocol

Caption: General workflow for ESI-MS analysis.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this important fluorinated building block. While the presented data is based on sound chemical principles and analysis of analogous structures, experimental verification remains the gold standard. Future work should focus on the acquisition and publication of the experimental spectra to further validate and refine the interpretations presented herein. The continued exploration and characterization of such fluorinated intermediates will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals.

References

The Strategic Role of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the diverse landscape of fluorinated building blocks, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride has emerged as a scaffold of significant interest. This technical guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and its multifaceted role as a critical intermediate in the design and development of novel therapeutic agents. We will explore the underlying principles that make this molecule a valuable asset in drug discovery, with a particular focus on its application in the synthesis of enzyme inhibitors and agents targeting the central nervous system.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into small molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding interactions with biological targets.[3] The presence of a trifluoromethyl group can significantly alter the conformational preferences of a molecule, often leading to improved potency and selectivity.[1] This guide focuses on the specific contributions of the this compound scaffold, a molecule that synergistically combines the benefits of a trifluoroethyl group with a fluorinated phenyl ring.

Physicochemical Properties and Structural Features

The unique properties of this compound stem from its distinct structural components.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF₄N | [4] |

| Molecular Weight | 229.60 g/mol | [4] |

| CAS Number | 1185302-13-9 | [4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Solubility | Soluble in water, poorly soluble in organic solvents | [5] |

The trifluoromethyl group imparts high lipophilicity, which can enhance membrane permeability and bioavailability. The fluorine atom on the phenyl ring further modulates the electronic properties of the aromatic system, influencing its interactions with target proteins. The primary amine group serves as a key functional handle for further chemical modifications and is crucial for forming interactions with biological targets.

Synthesis of this compound

The synthesis of chiral 1-aryl-2,2,2-trifluoroethylamines is a critical step in accessing this valuable building block. A common and effective strategy involves the asymmetric addition of organometallic reagents to chiral N-sulfinylimines.

Experimental Protocol: Asymmetric Synthesis

A robust method for the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines has been reported, which can be adapted for the synthesis of the 3-fluorophenyl analog. This protocol involves the diastereoselective addition of an aryllithium reagent to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide.

Step 1: Formation of the N-tert-butanesulfinamide Imine

-

Condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate affords the corresponding 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. This intermediate is typically used without isolation.

Step 2: Diastereoselective Arylation

-

The in-situ generated imine is then reacted with the desired aryllithium reagent (in this case, 3-fluorophenyllithium, prepared from 3-bromofluorobenzene and n-butyllithium). This addition proceeds with high diastereoselectivity to yield the corresponding sulfinamide adduct.

Step 3: Deprotection to the Hydrochloride Salt

-

Acidic methanolysis of the sulfinamide adduct cleaves the sulfinyl group to provide the free amine.

-

Subsequent treatment with hydrochloric acid yields the desired 1-aryl-2,2,2-trifluoroethylamine hydrochloride salt.

Caption: Asymmetric Synthesis Workflow.

Role in Medicinal Chemistry: A Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the strategic combination of its structural features.

Application in the Synthesis of Enzyme Inhibitors

The trifluoroethylamine moiety is recognized as a valuable amide isostere, offering improved metabolic stability compared to a native amide bond. This makes it an attractive component in the design of enzyme inhibitors, where proteolytic degradation can be a significant challenge. The 3-fluorophenyl group can engage in specific interactions within the enzyme's active site, such as halogen bonding or favorable electrostatic interactions, thereby enhancing binding affinity and selectivity.

A Scaffold for Central Nervous System (CNS) Drug Discovery

Substituted phenethylamines are a well-established class of compounds with a wide range of activities in the central nervous system. The incorporation of the trifluoromethyl group can significantly impact the lipophilicity and brain penetration of these molecules, crucial parameters for CNS drug candidates. The fluorine atom on the phenyl ring can further fine-tune the pharmacological profile, potentially leading to agents with improved efficacy and reduced off-target effects. While direct evidence for the use of this compound in CNS drug development is emerging, its structural alerts point towards its potential in developing novel treatments for neurological and psychiatric disorders.

Future Perspectives

The continued exploration of fluorinated building blocks in drug discovery is a testament to their profound impact on medicinal chemistry. This compound represents a prime example of a strategically designed intermediate with significant potential. Future research will likely focus on:

-

Elucidation of Specific Biological Targets: Identifying the specific enzymes and receptors that can be effectively targeted by derivatives of this scaffold.

-

Expansion of Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access this and related chiral amines.

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of modifications to both the aromatic ring and the ethylamine backbone to optimize pharmacological activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a trifluoroethyl group and a fluorinated phenyl ring provides a powerful platform for the design of novel therapeutic agents with enhanced metabolic stability, binding affinity, and CNS penetration. As our understanding of the nuanced roles of fluorine in drug design continues to grow, the importance of intermediates like this will undoubtedly expand, paving the way for the development of next-generation medicines.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

The Enigmatic Potential of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Neuromodulatory Promise

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The phenethylamine backbone, a privileged structure in neuropharmacology, serves as a foundational template for numerous psychoactive and therapeutic agents. This guide delves into the untapped potential of a unique intersection of these two concepts: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride and its derivatives. While direct biological data on this specific entity remains nascent, a comprehensive analysis of its structural congeners allows for a well-reasoned projection of its biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this promising class of compounds. We will explore the hypothetical, yet scientifically grounded, potential of these molecules as modulators of key central nervous system targets, namely monoamine oxidase (MAO) and the dopamine transporter (DAT).

Section 1: The Scientific Rationale - Deconstructing the Molecule for Predicted Activity

The structure of this compound offers several key features that suggest a high probability of interaction with monoaminergic systems.

-

The Phenethylamine Core: This fundamental structure is a well-established pharmacophore that mimics endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. This mimicry allows phenethylamine derivatives to interact with the transporters and enzymes that regulate the synaptic concentrations of these crucial signaling molecules.

-

α-Trifluoromethyl Group: The presence of a trifluoromethyl group at the alpha position is anticipated to significantly impact the molecule's metabolic stability. This is due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic degradation, particularly by monoamine oxidase (MAO), compared to a corresponding methyl or hydrogen substituent. This increased metabolic stability can lead to a longer duration of action in vivo.

-

3-Fluoro Substitution on the Phenyl Ring: Halogenation of the phenyl ring in phenethylamine derivatives is a common strategy to modulate receptor affinity and selectivity. The fluorine atom at the meta-position can alter the electronic properties of the aromatic ring and influence interactions with the binding pockets of target proteins.

Based on these structural attributes and the wealth of literature on related compounds, we can formulate two primary hypotheses for the biological activity of this compound and its derivatives:

-

Monoamine Oxidase (MAO) Inhibition: The core phenethylamine structure is a known substrate and inhibitor of MAO. The α-trifluoromethyl group may confer potent and potentially selective inhibitory activity against one or both isoforms of MAO (MAO-A and MAO-B). Inhibition of MAO leads to increased synaptic levels of monoamine neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

-

Dopamine Transporter (DAT) Inhibition: Phenethylamine derivatives are known to bind to and inhibit the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to elevated extracellular dopamine levels and increased dopaminergic signaling. The specific substitution pattern of the target molecule could fine-tune its affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

The following sections will provide the practical framework to investigate these hypotheses, from the synthesis of a diverse library of derivatives to their comprehensive biological evaluation.

Section 2: Synthetic Strategies for Derivative Library Generation

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. This requires the synthesis of a library of derivatives with targeted modifications. Here, we outline robust protocols for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride

A reliable method for the asymmetric synthesis of the core amine involves the diastereoselective addition of an organometallic reagent to a chiral sulfinamide-derived imine.

Protocol 2.1: Asymmetric Synthesis of the Core Amine [1]

-

Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine (S)-N-tert-butanesulfinamide (1.0 equiv.) and trifluoroacetaldehyde hydrate (1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM). Add a dehydrating agent like titanium (IV) ethoxide (1.5 equiv.). Stir the reaction at room temperature for 4-6 hours until imine formation is complete, as monitored by thin-layer chromatography (TLC).

-

Organometallic Addition: In a separate flame-dried flask, prepare the 3-fluorophenyl Grignard reagent by reacting 1-bromo-3-fluorobenzene (1.5 equiv.) with magnesium turnings (1.6 equiv.) in anhydrous tetrahydrofuran (THF). Cool the imine solution from step 1 to -78 °C and slowly add the freshly prepared Grignard reagent. Stir the reaction at -78 °C for 3-4 hours.

-

Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol (e.g., 2 M). Stir for 1 hour at room temperature to effect deprotection.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/ether to yield (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride as a white solid.

Generation of Derivatives: N-Alkylation and N-Acylation

To explore the SAR of the amine moiety, a series of N-alkyl and N-acyl derivatives should be synthesized.

Protocol 2.2: N-Alkylation of the Core Amine

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equiv.) to liberate the free amine.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 equiv.) to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.3: N-Acylation of the Core Amine

-

Reaction Setup: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as DIPEA (2.2 equiv.) in anhydrous DCM.

-

Acylation: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride) (1.1 equiv.) dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by column chromatography or recrystallization.

Section 3: In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols detail the primary in vitro assays to test the hypotheses of MAO and DAT inhibition, as well as to assess general cytotoxicity.

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine the inhibitory potency of the synthesized compounds against the two isoforms of MAO, MAO-A and MAO-B.

Protocol 3.1: Fluorometric MAO Inhibition Assay

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), and a detection reagent that measures the production of hydrogen peroxide, a byproduct of the MAO reaction.

-

Compound Incubation: In a 96-well microplate, add the test compounds at various concentrations. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A and selegiline for MAO-B) and a negative control (vehicle).

-

Enzyme Reaction: Add the MAO enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

-

Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Incubate for a specific time (e.g., 60 minutes) at 37 °C. Stop the reaction and add the detection reagent.

-

Data Analysis: Measure the fluorescence using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dopamine Transporter (DAT) Uptake Assay

This assay will measure the ability of the compounds to inhibit the reuptake of dopamine by the dopamine transporter.

Protocol 3.2: Radioligand DAT Uptake Assay

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture the cells to an appropriate confluency in 96-well plates.

-

Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds for a set time (e.g., 10-20 minutes) at 37 °C. Include wells for a known DAT inhibitor (e.g., GBR 12909) as a positive control and a vehicle control.

-

Uptake Initiation: Initiate dopamine uptake by adding a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Uptake Termination and Lysis: After a short incubation period (e.g., 10 minutes) at 37 °C, terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification and Data Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter. Calculate the percentage of inhibition of dopamine uptake for each compound concentration and determine the IC50 values.

In Vitro Cytotoxicity Assay

It is essential to assess the general toxicity of the synthesized compounds to ensure that the observed effects on MAO or DAT are not due to non-specific cytotoxicity.

Protocol 3.3: MTT Assay for Cell Viability

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Section 4: Computational Approaches for Lead Optimization

In modern drug discovery, in silico methods are invaluable for prioritizing compounds for synthesis and testing, as well as for predicting potential liabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Once a dataset of biological activity (e.g., IC50 values for MAO or DAT inhibition) is generated for the synthesized library of derivatives, QSAR models can be developed. These models mathematically correlate the structural features of the molecules with their biological activity. This can help in understanding the key molecular properties that drive potency and selectivity, and in designing new derivatives with improved activity.

Molecular Docking

Molecular docking simulations can provide insights into the binding modes of the most active compounds within the active sites of MAO-A, MAO-B, and DAT. This structural information can explain the observed SAR and guide the design of new derivatives with enhanced interactions with the target proteins.

In Silico ADMET Prediction

Predictive toxicology models can be used to assess the potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds.[1][2] These computational tools can help to identify compounds with potential liabilities early in the discovery process, allowing for their deprioritization or redesign.

Section 5: Data Presentation and Interpretation

To facilitate the analysis of the generated data, it is crucial to present it in a clear and organized manner.

Table 1: Synthesized Derivatives and their Predicted and Experimental Biological Activities

| Compound ID | R Group (N-substitution) | Predicted MAO-A IC50 (µM) | Experimental MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Experimental MAO-B IC50 (µM) | Predicted DAT IC50 (µM) | Experimental DAT IC50 (µM) | Cytotoxicity CC50 (µM) |

| Core | -H | |||||||

| Deriv-01 | -CH₃ | |||||||

| Deriv-02 | -CH₂CH₃ | |||||||

| Deriv-03 | -CH₂Ph | |||||||

| Deriv-04 | -C(O)CH₃ | |||||||

| Deriv-05 | -C(O)Ph | |||||||

| ... | ... |

Section 6: Visualizing Workflows and Pathways

To provide a clear visual representation of the proposed research plan and the underlying biological rationale, the following diagrams have been generated using Graphviz.

Caption: A comprehensive workflow for the discovery and optimization of novel neuromodulators.

Caption: Putative mechanisms of action at the dopaminergic synapse.

Conclusion and Future Directions

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel neuromodulatory agents. The strategic combination of a privileged phenethylamine scaffold with key fluorination offers a compelling rationale for investigating its potential as a monoamine oxidase inhibitor and/or a dopamine transporter ligand. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating the structure-activity relationships within this chemical series. Successful execution of this research program could lead to the identification of novel lead compounds for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder. The journey from a hypothetical molecule to a potential therapeutic is arduous, but the scientific foundation for this particular class of compounds is undeniably strong, warranting dedicated investigation.

References

The Strategic Application of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering the development of robust and efficient asymmetric syntheses a critical endeavor. Within the arsenal of chiral building blocks, fluorinated amines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values. This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, a versatile and highly valuable chiral building block, from its synthesis and resolution to its strategic application in asymmetric transformations.

The Significance of Fluorinated Chiral Amines: A Privileged Scaffold